N-Propionyl Mesalazine-d5

説明

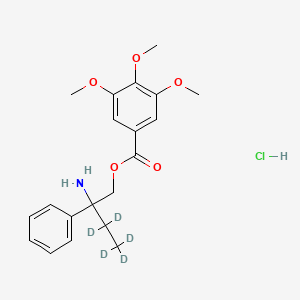

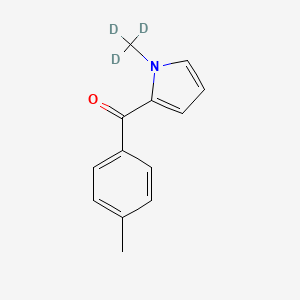

N-Propionyl Mesalazine-d5 is a labeled derivative of Mesalazine, also known as 5-aminosalicylic acid. It is primarily used in biochemical research, particularly in the study of proteomics. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful for various analytical applications .

作用機序

Target of Action

N-Propionyl Mesalazine-d5 is a labeled metabolite of Mesalazine . Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .

Mode of Action

Mesalazine is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals . Regardless of the mode of action, mesalazine is active mainly topically rather than systemically .

Biochemical Pathways

It is known that it interferes with the production of inflammatory chemicals, such as prostaglandins and leukotrienes, thereby reducing inflammation and tissue damage in the colon .

Pharmacokinetics

The pharmacokinetics of Mesalazine have been studied in healthy subjects. After administration, the drug is absorbed and metabolized, with the metabolites being excreted in the urine . The maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were reported after the first dose administration . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .

Result of Action

The result of Mesalazine’s action is a reduction in the inflammation and symptoms associated with ulcerative colitis. This includes a decrease in abdominal pain, diarrhea, and rectal bleeding . It is also used to maintain remission in patients with ulcerative colitis .

Action Environment

The action of Mesalazine is influenced by the environment in the gastrointestinal tract. The drug is designed to be released in the colon, where it can act directly on the inflamed tissue . The effectiveness of Mesalazine can be influenced by factors such as the pH of the gut, the presence of certain gut bacteria, and the speed at which the drug is transported through the gut .

生化学分析

Biochemical Properties

N-Propionyl Mesalazine-d5 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is known to have anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, and gastroprotective properties .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to suppress the growth of HT-29 cell line, a type of CRC cell, and inhibit the expression of matrix metalloproteinases (MMPs) through NF-κB-mediated and invasive cellular signals .

Molecular Mechanism

The mechanism of action of this compound involves its ability to donate electrons and thus scavenge the radical and non-radical forms of Hb IV . This suggests that this compound is very effective in inhibiting lipid peroxidation catalyzed by hemoproteins such as Hb .

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Propionyl Mesalazine-d5 involves the propionylation of Mesalazine with a deuterated propionic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acylation process. The reaction is followed by purification steps, including recrystallization or chromatography, to obtain the final product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and isotopic labeling of the compound .

化学反応の分析

Types of Reactions: N-Propionyl Mesalazine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine form.

Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of Mesalazine, such as N-acylated or O-acylated compounds, depending on the reaction conditions and reagents used .

科学的研究の応用

N-Propionyl Mesalazine-d5 is widely used in scientific research due to its labeled nature. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mesalazine and its metabolites.

Biology: Employed in metabolic studies to trace the biochemical pathways of Mesalazine in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Mesalazine.

Industry: Applied in the quality control of pharmaceutical formulations containing Mesalazine

類似化合物との比較

Mesalazine (5-aminosalicylic acid): The parent compound, widely used in the treatment of inflammatory bowel diseases.

Sulfasalazine: A prodrug that releases Mesalazine in the colon.

Olsalazine: A dimer of Mesalazine that is cleaved in the colon to release two molecules of Mesalazine

Uniqueness: N-Propionyl Mesalazine-d5 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in complex biological systems, providing insights that are not possible with non-labeled compounds .

特性

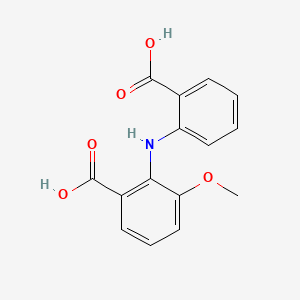

IUPAC Name |

2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMCNDDLFCXFG-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676119 | |

| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189861-06-0 | |

| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。